2-Chloro-7-(trifluoromethyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUHIHDWDWLQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 7 Trifluoromethyl Benzo D Thiazole and Its Derivatives
Direct Synthesis Strategies for the Benzothiazole (B30560) Core
The construction of the benzothiazole ring system is a foundational step. Several reliable methods have been developed, primarily relying on the cyclization of precursors that contain the necessary nitrogen and sulfur heteroatoms.
The most common and direct approach to the benzothiazole core is the condensation and subsequent cyclization of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. wisdomlib.org This versatile method can accommodate a wide range of reactants, including carboxylic acids, aldehydes, and acyl chlorides. tandfonline.comresearchgate.net
The reaction between 2-aminothiophenol and carboxylic acids is a prominent strategy. nih.gov This condensation can be promoted by dehydrating agents or conducted under high-temperature or microwave-assisted conditions to facilitate the removal of water. researchgate.netnih.gov For instance, the use of a methanesulfonic acid/silica gel system at 140 °C has been shown to effectively synthesize 2-substituted benzothiazoles from various aliphatic or aromatic carboxylic acids. nih.gov Similarly, microwave irradiation provides a rapid, solvent-free method for the direct condensation of these precursors. researchgate.nettku.edu.tw
Alternatively, aldehydes serve as excellent substrates for reaction with 2-aminothiophenol. tandfonline.comresearchgate.net These reactions often proceed under oxidative conditions, where an in situ-formed Schiff base undergoes cyclization. tandfonline.commdpi.com A variety of catalysts and oxidizing systems can be employed, including iodine, hydrogen peroxide/HCl, and even air in solvents like DMSO. organic-chemistry.orgnih.gov Green chemistry approaches have utilized catalysts such as L-proline under solvent-free microwave irradiation or alkyl carbonic acid formed in a CO₂-alcohol system. tandfonline.comtku.edu.tw
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Ref |
| 2-Aminothiophenol | Benzoic Acid | Molecular Iodine, solid-phase, solvent-free | 2-Phenylbenzothiazole | Excellent | nih.gov |
| 2-Aminothiophenol | Various Fatty Acids | P₄S₁₀, Microwave | 2-Alkylbenzothiazoles | High | nih.gov |
| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazoles | 85-94 | mdpi.comnih.gov |
| 2-Aminothiophenol | Benzaldehyde | Alkyl Carbonic Acid (from CO₂/Methanol) | 2-Phenylbenzothiazole | Moderate to High | tandfonline.com |
| 2-Aminothiophenol | Aryl Aldehydes | L-proline, Microwave, solvent-free | 2-Arylbenzothiazoles | Good to Moderate | tku.edu.tw |
An alternative pathway to benzothiazoles, particularly 2-aminobenzothiazoles, involves the intramolecular oxidative cyclization of N-arylthiourea precursors. nih.gov This method constructs the thiazole (B1198619) ring through the formation of a C-S bond between the thiocarbonyl group and the ortho-position of the aryl ring. The reaction is often facilitated by transition metal catalysts. For example, RuCl₃ has been used to catalyze the oxidative coupling of N-arylthioureas, yielding substituted 2-aminobenzothiazoles in high yields. nih.gov Similarly, Pd(OAc)₂ can catalyze the cyclization of N-aryl-N′,N′-dialkylthioureas to produce 2-(dialkylamino)benzothiazoles. nih.gov The reaction of quinones with thiourea (B124793) also provides a route to hydroxy-substituted 2-aminobenzothiazoles. acs.org
| Precursor | Catalyst | Product Type | Yield (%) | Ref |
| N-Arylthioureas | RuCl₃ | 2-Aminobenzothiazoles | up to 91 | nih.gov |
| N-Aryl-N′,N′-dialkylthioureas | Pd(OAc)₂ | 2-(Dialkylamino)benzothiazoles | up to 91 | nih.gov |
| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | Acetyl Chloride | 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids | N/A | nih.gov |
To enhance synthetic efficiency and atom economy, one-pot multicomponent reactions (MCRs) have been developed for benzothiazole synthesis. rsc.orgmdpi.com These strategies combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates. researchgate.net A three-component reaction involving haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper, can produce 2-arylbenzothiazoles in good to excellent yields. nih.gov Another MCR involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) to form the desired products through simultaneous C-N and C-S bond formation. nih.gov Such methods are advantageous due to their operational simplicity and ability to generate molecular complexity in a single step. researchgate.netresearchgate.net
Introduction of Halogen and Trifluoromethyl Groups
To synthesize the specifically substituted 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole, methods for introducing the trifluoromethyl group onto the benzene (B151609) ring and the chlorine atom at the C-2 position are required.
The introduction of a trifluoromethyl (CF₃) group often relies on electrophilic trifluoromethylating reagents. nih.gov These reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate. nih.gov While direct trifluoromethylation of a pre-formed benzothiazole ring can be challenging, the CF₃ group is more commonly introduced at the aniline (B41778) precursor stage before the cyclization reaction. Hypervalent iodine reagents, such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one), and sulfonium (B1226848) salts, like Umemoto's and Yagupolskii's reagents, are powerful agents for this transformation. nih.govacs.orgbeilstein-journals.org These shelf-stable reagents can trifluoromethylate a range of nucleophiles, including electron-rich aromatic rings, under various conditions, sometimes requiring a catalyst. beilstein-journals.orgnih.gov The reaction of these electrophilic CF₃ sources with an appropriately substituted aminothiophenol precursor would install the required group at the desired position prior to the formation of the benzothiazole core. acs.org
The introduction of the chlorine atom at the 2-position of the benzothiazole ring is typically achieved by the conversion of a precursor bearing a suitable leaving group at that position. A common and effective method is the chlorination of 2-mercaptobenzothiazoles or their tautomeric benzothiazole-2(3H)-thiones. researchgate.net Reagents such as sulfuryl chloride (SO₂Cl₂) are widely used for this transformation. researchgate.netchemicalbook.com The reaction converts the 2-mercapto group into a 2-chloro substituent. Research has shown that the addition of water can significantly improve the efficiency and reproducibility of this reaction, likely due to the in situ formation of acid from the partial hydrolysis of sulfuryl chloride. researchgate.net For the synthesis of the target compound, a 7-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione intermediate would be subjected to chlorination with a reagent like sulfuryl chloride. chemicalbook.com
Nuclear chlorination can also occur during certain synthetic routes, such as the Herz process, where aromatic amines react with sulfur monochloride, sometimes leading to chlorination on the benzene ring, particularly at the para position to the amino group. acs.orgnih.gov
| Precursor | Reagent | Conditions | Product | Yield (%) | Ref |
| 2-Mercaptobenzothiazole | Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂ | 2-Chlorobenzothiazole | N/A | researchgate.net |
| 5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione | Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂, 2 h | 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole | 98 | chemicalbook.com |
| Aniline (in Herz Process) | Sulfur Monochloride (S₂Cl₂) | Acetic Anhydride (B1165640) | 2-Methyl-6-chlorobenzothiazole | N/A | acs.org |
C-F Bond Activation in Trifluoromethyl Groups for Further Functionalization
The trifluoromethyl (CF3) group is a common substituent in pharmacologically active molecules due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. rsc.org However, the strength of the carbon-fluorine bond presents a significant challenge for chemical modification. rsc.org The activation and subsequent functionalization of C-F bonds in trifluoromethylarenes is an emerging field in organic synthesis, offering novel pathways to create partially fluorinated compounds from readily available polyfluorinated precursors. rsc.orgrsc.org
Strategies for activating the robust C-F bonds in Ar-CF3 compounds often involve transition metal complexes, main-group Lewis acids, or base-mediated conditions. rsc.org An alternative and increasingly popular approach utilizes single-electron transfer (SET) processes, which can be initiated by low-valent metals or photoredox catalysis under visible light irradiation. rsc.orgscispace.com This strategy is founded on the principle that an endergonic electron transfer can generate arene radical anions. scispace.com These reactive intermediates can then fragment, releasing a fluoride (B91410) ion and forming a difluorobenzylic radical, which is amenable to interception by various reagents to form new C-C or C-H bonds. scispace.com
While direct C-F activation of this compound is not extensively documented, the principles established for other trifluoromethylarenes are applicable. For instance, photoredox catalysis has been successfully used for the partial defluorination of activated trifluoromethylaromatic substrates. scispace.com A general method for the synthesis of aryl-CF2R and aryl-CF2H compounds through the activation of trifluoromethyl arene precursors has been developed, which could potentially be applied to the benzothiazole core. scispace.com This process allows for the controlled C-F functionalization of even unactivated trifluoromethylaromatics, expanding the scope of accessible difluoroalkylarene structures. scispace.comresearchgate.net
The selective functionalization of a single C-F bond within a CF3 group is a particularly attractive route for generating the pharmaceutically valuable difluoromethylene (CF2) moiety. researchgate.net Research has demonstrated that catalytic quantities of a Lewis base combined with a disilane (B73854) reagent can promote the replacement of one fluorine atom in a trifluoromethyl group, proceeding through a difluorobenzyl silane (B1218182) intermediate. researchgate.net
Post-Synthetic Modification and Derivatization of the this compound Core
Post-synthetic modification is a powerful strategy for generating libraries of structurally diverse compounds from a common core structure. For this compound, the reactive C-2 chloro group and the aromatic ring offer multiple sites for further functionalization.
The chlorine atom at the C-2 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups by reacting the 2-chloro precursor with different nucleophiles. The electron-withdrawing nature of the thiazole ring facilitates this substitution.
Commonly, 2-substituted benzothiazoles are targets of SNAr reactions with a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. cas.cn For example, C-H functionalization of benzothiazoles can be achieved with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These salts can then react with O- and N-centered nucleophiles to yield ethers and amines, respectively, under mild conditions. nih.gov Although this example starts from a C-H bond, the high reactivity of the 2-chloro position suggests that direct substitution with nucleophiles is a viable and efficient pathway for derivatization.
The reaction of 2-chlorobenzothiazoles with various amines to produce 2-aminobenzothiazole (B30445) derivatives is a well-established transformation. derpharmachemica.comresearchgate.net Similarly, reaction with thiols or alkoxides can introduce thioether or ether linkages at the C-2 position. nih.gov
Table 1: Examples of Nucleophilic Substitution at the C-2 Position of Benzothiazole Derivatives
| Precursor | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2-Chlorobenzothiazole | Amines (R-NH2) | 2-Aminobenzothiazoles | derpharmachemica.com |
| 2-Chlorobenzothiazole | Thiols (R-SH) | 2-Thioether-benzothiazoles | nih.gov |
| Benzothiazole | Triphenylphosphine then R-OH/R-NH2 | 2-Alkoxy/2-Aminobenzothiazoles | nih.gov |
| 2-Substituted Benzothiazoles | Various C, N, O, S nucleophiles | Diverse 2-functionalized benzothiazoles | cas.cn |
Direct functionalization of the benzene ring of the benzothiazole core, particularly C-H activation, offers a route to derivatives that are not easily accessible through traditional methods. The regioselectivity of such reactions on the this compound ring would be influenced by the directing effects of the existing chloro, trifluoromethyl, and thiazole ring substituents.
While specific C-H functionalization of this compound is not widely reported, methods for the functionalization of the benzothiazole nucleus are known. For instance, trifluoromethanesulfonic anhydride (Tf2O) can be used as an activating agent for C-H functionalization of benzothiazoles. researchgate.net Furthermore, direct C-H trifluoromethylation of (hetero)arenes using reagents like CF3SO2Cl under light irradiation has been demonstrated, although this typically targets electron-rich positions. researchgate.net Given the electron-deficient nature of the aromatic ring in the target molecule, such electrophilic substitutions would be challenging.
Post-synthetic modifications on related benzothiadiazole-based conjugated polymers have been achieved via SNAr reaction, where a fluorine substituent on the aromatic ring is replaced by a methylthio group, which is subsequently oxidized. rsc.org This suggests that if a suitable leaving group were present on the aromatic ring of this compound, similar nucleophilic aromatic substitutions could be a viable strategy for functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-2 chloro position of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura cross-coupling, which pairs an organoboron reagent with an organic halide, is particularly attractive due to the stability and low toxicity of the boron-containing reagents. beilstein-journals.org This reaction has been successfully applied to aryl chlorides, including heteroaryl chlorides. nih.gov For instance, the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with heteroaryl chlorides proceeds efficiently. nih.gov It is highly probable that this compound would readily participate in Suzuki-Miyaura couplings with various aryl- and heteroarylboronic acids at the C-2 position. nih.gov
Other palladium-catalyzed reactions are also applicable. Oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed, demonstrating the versatility of palladium catalysis in functionalizing the benzothiazole core. rsc.org While this method typically functionalizes the C-2 C-H bond, the analogous coupling of the C-2 chloro derivative would likely proceed under more conventional cross-coupling conditions (e.g., Suzuki, Stille, Heck).
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Heterocycles
| Reaction Type | Electrophile | Nucleophile/Partner | Catalyst System (Example) | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Chloride | Arylboronic Acid | Pd(OAc)2 / Phosphine Ligand | Biaryl/Heterobiaryl | nih.gov |
| Hiyama | Heteroaryl Chloride | Aryltrifluorosilane | Pd(OAc)2 / XPhos | Heterobiaryl | nih.gov |
| Oxidative C-H/C-H Coupling | Benzothiazole (C-H) | Thiophene (C-H) | Pd(OAc)2 | 2-(Thiophen-yl)benzothiazole | rsc.org |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is a key technology in this area, offering significant advantages over conventional heating methods.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govbeilstein-journals.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like benzothiazoles. scielo.br
Several protocols for the synthesis of benzothiazole derivatives utilize microwave assistance. For example, a catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media (water) has been developed, providing rapid access to the target compounds. nih.gov Another study reports the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes under microwave irradiation using Ag2O as a catalyst, achieving impressive yields in just 4-8 minutes. mdpi.com The synthesis of various benzimidazoquinazolinones and triazoloquinazolinones has also been achieved in nearly quantitative yields within minutes using microwave heating. beilstein-journals.org
A tandem Ugi reaction followed by a microwave-assisted intramolecular azide-alkyne cycloaddition has been developed for the synthesis of 1,2,3-triazolobenzodiazepinones, demonstrating the power of microwave heating for complex, multi-step syntheses. nih.gov These examples strongly suggest that the synthesis and derivatization of this compound could be significantly optimized by employing microwave-assisted protocols, leading to more sustainable and efficient chemical processes. scielo.brresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of 2-Substituted Benzothiazoles | Several hours | 4-8 minutes | Often significant | mdpi.com |
| Synthesis of Benzo[d]imidazo[2,1-b]thiazoles | Not specified | Short reaction time | High yields | nih.gov |
| Synthesis of Benzimidazoquinazolinones | Hours/Days | Few minutes | Near quantitative | beilstein-journals.org |
Solvent-Free or Aqueous Medium Reactions
The principles of green chemistry have increasingly guided the development of synthetic methodologies in organic chemistry, aiming to reduce or eliminate the use of hazardous solvents. For the synthesis of benzothiazole derivatives, significant research has been directed towards solvent-free conditions or the use of water as an environmentally benign solvent. These approaches not only offer ecological advantages but can also lead to improved reaction rates, higher yields, and simpler work-up procedures.
Aqueous Medium Reactions
Water as a reaction medium offers numerous benefits, including low cost, non-flammability, and unique reactivity often attributed to the hydrophobic effect. Several methodologies have been developed for the synthesis of benzothiazole derivatives in aqueous media.
An efficient one-step method for the synthesis of substituted benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. This metal/ligand-free approach provides excellent yields and has a broad substrate scope, making it a practical and environmentally friendly route to these compounds. rsc.org
For the synthesis of 2-aminobenzothiazoles, a straightforward and sustainable method utilizes a copper(I) catalyst in water. This process involves the reaction of in situ generated 2-halothioureas and demonstrates that copper iodide (CuI) is highly efficient for intramolecular S-arylation in an aqueous environment compared to organic solvents. researchgate.net Another approach for synthesizing 2-aminobenzothiazoles in water involves an FeCl₃-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate. This method is noted for its environmental benefits and the potential for recycling the reaction media. rsc.org
Furthermore, the synthesis of benzothiazole-2-thiol derivatives can be achieved using copper sulfate (B86663) (CuSO₄) as a catalyst in aqueous media, under either conventional heating or ultrasonic irradiation. This protocol is advantageous due to the use of a green solvent, readily available precursors, and an inexpensive catalyst, resulting in high yields and short reaction times. orgchemres.org
The following table summarizes representative examples of benzothiazole derivative synthesis in an aqueous medium:
Table 1: Synthesis of Benzothiazole Derivatives in Aqueous Medium
| Starting Materials | Catalyst/Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenols, TMTD | None | Benzothiazole-2-thiols | High | rsc.org |
| 2-Iodoaniline, Phenyl isothiocyanate | CuI | 2-Aminobenzothiazoles | High | researchgate.net |
| 2-Iodoaniline, Isothiocyanate | FeCl₃ | 2-Aminobenzothiazoles | High | rsc.org |
| Aromatic amine, Potassium isopropyl xanthate | CuSO₄ | Benzothiazole-2-thiols | High | orgchemres.org |
Solvent-Free Reactions
Conducting reactions in the absence of a solvent is a cornerstone of green chemistry, minimizing waste and often reducing reaction times. Several solvent-free methods for the synthesis of 2-substituted benzothiazoles have been reported.
One such method involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature. This catalyst-free approach proceeds rapidly, with reactions often completing within minutes, to afford the corresponding benzothiazoles in good to excellent yields. researchgate.net The proposed mechanism suggests a nucleophilic attack of the amino group on the benzoyl chloride, followed by intramolecular cyclization and dehydration. researchgate.net
Ultrasound irradiation has also been effectively employed to promote the synthesis of benzothiazole derivatives under solvent- and catalyst-free conditions. The reaction of 2-aminothiophenol with various benzaldehydes under ultrasonic probe irradiation at room temperature yields 2-substituted benzothiazoles in moderate to good yields within a short reaction time of around 20 minutes. analis.com.myresearchgate.net This technique offers a simple, efficient, and eco-friendly alternative to conventional methods. analis.com.my
Another solvent-free approach utilizes microwave irradiation to synthesize 2-substituted benzothiazoles from the condensation of ortho-aminothiophenol with various fatty acids, using P₄S₁₀ as a catalyst. This protocol is characterized by its rapidity and high yields. nih.gov
The table below presents examples of solvent-free synthesis of benzothiazole derivatives.
Table 2: Solvent-Free Synthesis of Benzothiazole Derivatives
| Starting Materials | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Aromatic benzoyl chlorides | Room Temperature | 2-Substituted benzothiazoles | 61-100 | researchgate.net |
| 2-Aminothiophenol, Benzaldehyde derivatives | Ultrasonic Probe Irradiation | 2-Substituted benzothiazoles | 65-83 | analis.com.my |
| ortho-Aminothiophenol, Fatty acids | Microwave Irradiation, P₄S₁₀ | 2-Substituted benzothiazoles | High | nih.gov |
These solvent-free and aqueous-based methodologies represent significant advancements in the sustainable synthesis of the benzothiazole scaffold, offering viable and efficient alternatives to traditional solvent-intensive processes.
Reactivity and Mechanistic Investigations of 2 Chloro 7 Trifluoromethyl Benzo D Thiazole
Nucleophilic Aromatic Substitution at the C-2 Chloro Position
The C-2 position of the benzothiazole (B30560) ring is inherently electrophilic, a characteristic that is substantially amplified by the presence of the chlorine atom, a good leaving group, and the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring. This electronic arrangement makes the C-2 carbon highly susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The general reaction involves the attack of a nucleophile on the C-2 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product.
While specific kinetic and thermodynamic data for the nucleophilic substitution of 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole are not extensively documented in publicly available literature, the kinetics of related systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, have been studied. For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge.
The trifluoromethyl group at the C-7 position exerts a strong electron-withdrawing inductive effect (-I) and a moderate resonance effect (-M), which stabilizes the anionic intermediate formed during nucleophilic attack at the C-2 position. This stabilization is expected to lower the activation energy of the reaction, thereby increasing the reaction rate. The general trend for SNAr reactions is that the rate increases with the electron-withdrawing power of the substituents on the aromatic ring.
Table 1: Predicted Relative Reactivity in SNAr Reactions
| Compound | Substituent at C-7 | Expected Relative Rate |
|---|---|---|
| 2-Chlorobenzothiazole | H | 1 |
| 2-Chloro-7-methylbenzo[d]thiazole | CH₃ | < 1 |
| 2-Chloro-7-nitrobenzo[d]thiazole | NO₂ | > 1 |
This table is illustrative and based on general principles of SNAr reactions. Actual relative rates would require experimental determination.
The high reactivity of the C-2 chloro position in this compound allows for its substitution by a wide range of nucleophiles. These include oxygen, nitrogen, sulfur, and carbon nucleophiles.
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles are expected to react readily to form 2-aminobenzothiazole (B30445) derivatives. The reaction conditions would typically involve a polar aprotic solvent and may or may not require a base, depending on the nucleophilicity of the amine.
Oxygen Nucleophiles: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, can displace the chloride to yield 2-alkoxy or 2-aryloxybenzothiazoles. The use of a base is generally necessary to generate the more nucleophilic alkoxide or phenoxide.
Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for SNAr reactions and are expected to react efficiently with this compound to produce 2-thioether derivatives. These reactions are often carried out in the presence of a base to generate the thiolate anion.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product |
|---|---|
| Aniline (B41778) | 2-(Phenylamino)-7-(trifluoromethyl)benzo[d]thiazole |
| Sodium Methoxide | 2-Methoxy-7-(trifluoromethyl)benzo[d]thiazole |
Limitations of these reactions may arise with very weak nucleophiles, which may require harsh reaction conditions, or with sterically hindered nucleophiles, where the rate of reaction may be significantly reduced. Additionally, side reactions could occur if the nucleophile possesses other reactive functional groups.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution (EAS). However, the benzothiazole ring itself is a deactivating system for EAS due to the electron-withdrawing nature of the heterocyclic part. The presence of the strongly deactivating trifluoromethyl group at the C-7 position further reduces the electron density of the benzene ring, making it significantly less reactive towards electrophiles.
Electrophilic substitution, if it occurs, would be directed to the positions meta to the most deactivating groups. In this case, the trifluoromethyl group is a meta-director. The thiazole (B1198619) part of the fused ring system also deactivates the benzene ring. Therefore, any electrophilic attack is expected to be slow and require forcing conditions. The most likely positions for substitution would be C-4 and C-6, which are meta to the trifluoromethyl group. However, the directing effect of the benzothiazole nucleus itself needs to be considered. Generally, in benzothiazoles, electrophilic substitution tends to occur at the C-4 and C-6 positions. Given the strong deactivating effect of the CF₃ group, reactions such as nitration or halogenation would likely require strong acid catalysts and elevated temperatures.
Oxidation-Reduction Chemistry of the Benzothiazole System
The benzothiazole ring system can participate in oxidation-reduction reactions. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones under appropriate oxidizing conditions. However, the presence of the electron-withdrawing trifluoromethyl group would make the sulfur atom less susceptible to oxidation compared to an unsubstituted benzothiazole.
A study on the kinetics of oxidation of 2-phenyl-benzothiazole derivatives by chloramine-T in an acid medium showed that electron-withdrawing groups on the 2-phenyl ring decrease the rate of oxidation. nih.gov By analogy, the trifluoromethyl group on the benzothiazole ring itself would be expected to decrease the rate of oxidation at the sulfur atom.
Reduction of the benzothiazole ring is also possible. Catalytic hydrogenation or reduction with dissolving metals can lead to the cleavage of the thiazole ring. The specific reduction products would depend on the reaction conditions and the reducing agent employed. The trifluoromethyl group is generally stable to most reducing conditions, although it can be reduced under very harsh conditions. The electrochemical properties of benzothiazole derivatives have also been investigated, indicating that they can undergo both oxidation and reduction processes at an electrode. benthamdirect.com
Role of the Trifluoromethyl Group in Modulating Reactivity
The trifluoromethyl (CF₃) group plays a crucial role in modulating the reactivity of the this compound molecule. Its strong electron-withdrawing nature, primarily through the inductive effect (-I), is the dominant factor. amazonaws.com
Activation towards Nucleophilic Aromatic Substitution: As discussed in section 3.1, the CF₃ group significantly activates the C-2 position towards nucleophilic attack. It achieves this by stabilizing the negatively charged Meisenheimer intermediate through its powerful -I effect. This stabilization lowers the activation energy of the SNAr reaction, making it faster and more facile.
Deactivation towards Electrophilic Aromatic Substitution: Conversely, the CF₃ group strongly deactivates the benzene ring towards electrophilic attack. By withdrawing electron density from the ring, it makes the aromatic system less nucleophilic and thus less reactive towards electrophiles. This deactivating effect is a classic example of how substituents influence the rates of EAS reactions.
Computational and Theoretical Studies of 2 Chloro 7 Trifluoromethyl Benzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are crucial for predicting chemical behavior. For benzothiazole (B30560) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. atlantis-press.comkbhgroup.in
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Orbital Energies for Substituted Benzothiazoles
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| Generic Benzothiazole | -5.54 | -0.85 | 4.69 | DFT/B3LYP researchgate.net |
| CF3-Substituted Phenylbenzo[d]thiazole | -7.39 | -2.52 | 4.87 | M06-2x/6-311++G(d,p) researchgate.net |
| Halogenated Imidazo[2,1-b]thiazole | -6.89 | -2.65 | 4.24 | DFT Analysis nih.gov |
Note: The data in this table is illustrative and represents values for related benzothiazole structures, not 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole itself, for which specific data is not available.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential, respectively. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the electronegative nitrogen atom of the thiazole (B1198619) ring, the chlorine atom, and the fluorine atoms of the trifluoromethyl group. These regions represent potential hydrogen bond acceptors. mdpi.commdpi.com Conversely, the hydrogen atoms on the benzene (B151609) ring would exhibit positive potential (blue), identifying them as hydrogen bond donor sites. nih.gov This analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net
Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a relatively rigid structure like this compound, which consists of a fused ring system, the number of low-energy conformers is expected to be limited. The primary source of conformational flexibility would arise from the rotation of the trifluoromethyl group around the C-C bond. Computational methods can be used to scan the potential energy surface by systematically rotating this group to identify the most stable (lowest energy) conformation. Understanding the preferred conformation is essential for accurate molecular docking studies, as it dictates the shape of the ligand that binds to a biological target.
Molecular Dynamics Simulations of Compound Interactions
While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations are computational methods used to study the physical movements of atoms and molecules. jksus.org By simulating the behavior of the ligand-receptor complex in a biologically relevant environment (e.g., in water), researchers can assess the stability of the predicted binding pose. nih.govnih.gov
Structure-Reactivity Relationship Prediction via Computational Models
Computational models are instrumental in predicting the structure-reactivity relationships of a molecule. Using data from quantum chemical calculations, various global reactivity descriptors can be calculated. These descriptors, such as chemical hardness (η), softness (σ), and the global electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. atlantis-press.commdpi.com
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A molecule with a high hardness value is less reactive. mdpi.com
Chemical Softness (σ) : The inverse of hardness, indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.com
These parameters help in comparing the reactivity of different derivatives within a chemical series. For instance, studies on related heterocyclic compounds have used these descriptors to correlate molecular structure with observed biological activity. mdpi.comnih.gov
Ligand-Receptor Docking and Binding Affinity Predictions (pre-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. wjarr.com This method involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The score is often expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction. japsonline.comnih.gov
In pre-clinical studies, docking is used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. Benzothiazole derivatives have been docked against various targets, including enzymes implicated in cancer and infectious diseases. nih.govnih.govuomustansiriyah.edu.iq For this compound, docking studies would be essential to hypothesize its mechanism of action by identifying potential protein targets and predicting the key amino acid residues involved in the binding interaction.
Table 2: Illustrative Docking Scores of Benzothiazole Derivatives Against Various Protein Targets
| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Therapeutic Area |
|---|---|---|---|
| Benzothiazole-Hydroxamate Hybrid | HDAC8 (1T69) | -10.09 | Anticancer uomustansiriyah.edu.iq |
| Thiazole-Coumarin Conjugate | SARS-CoV-2 Mpro | -9.87 | Antiviral nih.gov |
| Thiazole-Triazole Conjugate | ACE2 Receptor | -9.61 | Antiviral nih.gov |
| Imidazo[2,1-b]thiazole Derivative | DprE1 (4P8C) | -6.20 | Antitubercular nih.gov |
Note: This table presents example docking scores for various benzothiazole derivatives from different studies to illustrate the application of this technique. The values are not specific to this compound.
Interaction with Enzyme Active Sites
Molecular docking studies are instrumental in elucidating the binding affinities and interaction patterns of small molecules with biological targets. While direct computational studies on this compound are not extensively documented, research on structurally related benzothiazole derivatives provides a predictive framework for its potential interactions with key enzyme active sites, including DprE1, 2,2-dialkylglycine decarboxylase, and cholinesterases.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase):
DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tubercular agents. Molecular docking simulations of various benzothiazole-based inhibitors have revealed key interactions within the DprE1 active site. For instance, studies on benzothiazinone analogs, which share a core structural similarity, have highlighted the importance of hydrogen bonding and hydrophobic interactions for potent inhibition. It is predicted that the benzothiazole moiety of this compound would primarily engage in hydrophobic and van der Waals interactions with residues in the binding pocket. The trifluoromethyl group, with its strong electron-withdrawing nature, could further enhance these interactions and potentially form halogen bonds with backbone atoms of the enzyme.
2,2-dialkylglycine decarboxylase:
This enzyme is another potential target for antimicrobial agents. A study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, a more complex benzothiazole scaffold, demonstrated significant antibacterial activity with a notable docking score against 2,2-dialkylglycine decarboxylase. nih.gov This suggests that the core benzothiazole structure is capable of fitting within the active site of this enzyme. The chloro and trifluoromethyl substituents on the benzene ring of this compound are expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity.
Cholinesterases (AChE and BChE):
Cholinesterases are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. While direct studies on the specific compound are unavailable, research on benzimidazole-thiazole hybrids has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov These studies indicate that the thiazole ring system can effectively interact with the active sites of these enzymes. The trifluoromethyl group on the benzothiazole ring could potentially engage in hydrophobic interactions within the active site gorge of cholinesterases.
Prediction of Binding Modes and Key Intermolecular Interactions
Based on the analysis of related compounds, the predicted binding mode of this compound within an enzyme active site would likely involve a combination of hydrophobic interactions, hydrogen bonding, and potentially halogen bonding.
The benzothiazole ring system is largely hydrophobic and would be expected to interact with nonpolar amino acid residues. The nitrogen and sulfur atoms in the thiazole ring could act as hydrogen bond acceptors, forming interactions with suitable donor residues in the enzyme's active site. The chlorine atom at the 2-position and the trifluoromethyl group at the 7-position are crucial for modulating the molecule's electronic distribution and steric profile. The trifluoromethyl group, in particular, can participate in strong hydrophobic interactions and potentially form fluorine-specific interactions, such as halogen bonds, which have been recognized as significant in ligand-protein binding.
A summary of predicted interactions based on studies of similar compounds is presented in the table below:
| Enzyme Target | Predicted Key Intermolecular Interactions | Interacting Residues (Examples from related compounds) |
| DprE1 | Hydrophobic interactions, van der Waals forces, potential halogen bonds. | Cys387, Asn385, Lys418, Tyr314 |
| 2,2-dialkylglycine decarboxylase | Hydrophobic interactions, potential hydrogen bonds. | Not specified in available literature |
| Cholinesterases | Hydrophobic interactions within the active site gorge. | Not specified in available literature |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
The prediction of ADME properties is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. While specific in silico ADME data for this compound is not published, general predictions can be inferred from studies on other benzothiazole derivatives. nih.govnih.govresearchgate.netrsc.org
Computational tools are often employed to predict various ADME parameters based on the chemical structure of a compound. These predictions are guided by established models and rules, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a molecule.
The following table summarizes the likely ADME profile of this compound based on the characteristics of similar heterocyclic compounds:
| ADME Parameter | Predicted Property | Rationale based on Structural Features |
| Absorption | Good oral bioavailability predicted. | The relatively small molecular size and moderate lipophilicity, influenced by the chloro and trifluoromethyl groups, are generally favorable for absorption. |
| Distribution | Likely to exhibit good tissue penetration. | The lipophilic nature of the benzothiazole core and the trifluoromethyl group would facilitate distribution into tissues. |
| Metabolism | Expected to undergo hepatic metabolism. | The aromatic ring system is susceptible to oxidation by cytochrome P450 enzymes. The chloro and trifluoromethyl groups may influence the metabolic pathways. |
| Excretion | Likely to be excreted renally after metabolism. | Metabolites are generally more polar and are eliminated through the kidneys. |
It is important to note that these are predictive assessments based on computational models and data from analogous compounds. Experimental validation is necessary to confirm these in silico findings.
Applications in Medicinal Chemistry and Chemical Biology Pre Clinical & Non Human Focus
Benzothiazole (B30560) Scaffolds as Pharmacophores in Drug Discovery
The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) and a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.gov This core structure is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous therapeutic agents. tandfonline.comnih.gov The versatility of the benzothiazole nucleus allows for the synthesis of a wide array of derivatives with diverse biological activities, making it a cornerstone for the development of novel therapeutic compounds. tandfonline.comtandfonline.com
Research in drug discovery has extensively utilized the benzothiazole scaffold to develop agents for a broad spectrum of diseases. nih.govjchemrev.com These include treatments for cancer, metabolic diseases, inflammation, neurodegenerative disorders, and various infections. nih.govjchemrev.com The synthetic accessibility of benzothiazole derivatives and the ability to readily modify their structure at various positions allows medicinal chemists to fine-tune their pharmacological profiles. benthamdirect.comnih.gov The introduction of different substituents onto the benzothiazole core can significantly influence the compound's interaction with biological targets, modulating its efficacy and selectivity. tandfonline.com In particular, substitutions at the 2-position of the benzothiazole ring have been a major focus in the development of new potential drugs. tandfonline.com The wide-ranging therapeutic potential of this scaffold continues to drive significant interest in the design and synthesis of new benzothiazole-based molecules for preclinical investigation. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole Derivatives
The C-2 position of the benzothiazole scaffold is a key site for chemical modification, and the nature of the substituent at this position plays a critical role in determining the biological activity of the resulting derivatives. tandfonline.comnih.govnih.gov In the parent compound, this compound, the chlorine atom serves as a reactive handle, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This synthetic flexibility is a significant advantage in drug discovery, enabling the creation of libraries of compounds with diverse C-2 substituents for SAR exploration. mdpi.com
The introduction of different moieties, such as amines, thiols, or aryl groups, at the C-2 position can lead to compounds with potent and often selective biological activities. mdpi.com For instance, the development of 2-arylbenzothiazoles has yielded promising anticancer agents. benthamdirect.comnih.gov The specific group attached at C-2 influences the molecule's steric and electronic properties, which in turn affects its binding affinity and selectivity for specific biological targets like enzymes or receptors. nih.govnih.gov Therefore, systematic modification at the C-2 position is a fundamental strategy in the optimization of benzothiazole-based lead compounds.
The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and its ability to significantly alter a molecule's physicochemical characteristics. nih.govnih.gov Incorporating a -CF3 group, as seen in the C-7 position of this compound, can profoundly modulate biological activity. researchgate.netmdpi.com
Key effects of the trifluoromethyl group include:
Enhanced Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can increase the half-life of a drug in the body. nih.govresearchgate.net
Electron-Withdrawing Nature : As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups and influence the molecule's interaction with target proteins through modified electrostatic and hydrogen bonding patterns. nih.govmdpi.com
Binding Affinity : The size and hydrophobic nature of the -CF3 group can lead to enhanced binding interactions with hydrophobic pockets in target enzymes or receptors, potentially increasing potency and selectivity. nih.gov
SAR studies have shown that the inclusion of a -CF3 group can lead to a significant increase in the potency of bioactive compounds compared to their non-fluorinated analogs. mdpi.com For example, benzothiazole derivatives containing fluorine have demonstrated notable anticancer activity. researchgate.net
The presence and position of a chloro substituent on the benzothiazole ring also play a significant role in determining the biological effects of the compound. Halogens, particularly chlorine, are common additions in drug design. The chloro group can influence a molecule's activity through several mechanisms, including altering its electronic distribution, lipophilicity, and steric profile.
Studies on various benzothiazole derivatives have highlighted the impact of chloro substitutions. For example, the presence of electron-withdrawing groups like chlorine on the benzothiazole ring has been found to enhance the anticonvulsant activity of certain derivatives. semanticscholar.org In other studies, 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio] derivatives have been synthesized and evaluated for their antiproliferative activity. mdpi.com Furthermore, a series of 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole derivatives were synthesized and showed promising anti-inflammatory and anthelmintic activity. orientjchem.org A 6-chloro-substituted benzothiazole derivative also demonstrated potential as a dual anticancer and anti-inflammatory agent. researchgate.net These examples underscore that the strategic placement of a chloro group on the benzothiazole scaffold is a valuable tool for modulating biological activity.
Identification of Molecular Targets and Pathways
A critical aspect of medicinal chemistry research involves identifying the specific molecular targets and biological pathways through which a compound exerts its effects. For derivatives of this compound, this is typically achieved through a variety of in vitro and cell-based assays.
The benzothiazole scaffold is a common feature in a variety of enzyme inhibitors. mdpi.com Derivatives have been shown to target a wide range of enzymes implicated in various diseases. In vitro and cell-based enzyme inhibition assays are fundamental tools for elucidating the mechanism of action of new compounds.
For example, certain benzothiazole-6-sulphonamide derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA VII. nih.gov Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a target for treating conditions like glaucoma and epilepsy. Similarly, other studies have shown that 2-amino thiazole derivatives can act as inhibitors of carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases like Alzheimer's. nih.gov The benzothiazole core has also been incorporated into compounds designed as inhibitors of the Forkhead box protein M1 (FOXM1), a transcription factor often overexpressed in cancer. nih.gov
The table below presents data from in vitro inhibition studies of some benzothiazole derivatives against various human carbonic anhydrase (hCA) isoforms, demonstrating the potential of this scaffold in targeted enzyme inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) in nM |
|---|---|---|
| Imidazoline-substituted benzothiazole-6-sulphonamide (6a) | hCA I | 101.5 |
| Imidazoline-substituted benzothiazole-6-sulphonamide (6a) | hCA II | 37.6 |
| Imidazoline-substituted benzothiazole-6-sulphonamide (6a) | hCA VII | 4.2 |
| Imidazoline-substituted benzothiazole-6-sulphonamide (6b) | hCA I | 128.4 |
| Imidazoline-substituted benzothiazole-6-sulphonamide (6b) | hCA II | 65.6 |
| Imidazoline-substituted benzothiazole-6-sulphonamide (6b) | hCA VII | 15.8 |
| Benzimidazoline-substituted benzothiazole-6-sulphonamide (7a) | hCA I | 256.4 |
| Benzimidazoline-substituted benzothiazole-6-sulphonamide (7a) | hCA II | 84.0 |
| Benzimidazoline-substituted benzothiazole-6-sulphonamide (7a) | hCA VII | 7.7 |
Data sourced from in vitro studies on benzothiazole sulphonamide derivatives. nih.gov
Receptor Binding Assays (in vitro/cell-based)
Derivatives of benzothiazole have been shown to interact with numerous biological targets, including but not limited to:
Cannabinoid Receptors: Certain benzothiazole derivatives have been investigated for their affinity and selectivity for cannabinoid receptors (CB1 and CB2), which are key targets in pain, inflammation, and neurological disorders.
Estrogen Receptors: The structural similarity of some benzothiazoles to estrogenic compounds has led to studies on their binding to estrogen receptors (ERα and ERβ), which are implicated in various cancers and metabolic diseases.
Sigma Receptors: Benzothiazole-containing compounds have been evaluated for their interaction with sigma receptors (σ1 and σ2), which are involved in a range of cellular functions and are targets for cancer and neurological therapeutics.
Given the precedent set by other substituted benzothiazoles, it is plausible that this compound could exhibit affinity for one or more of these or other receptor types. The chloro and trifluoromethyl groups would significantly influence the compound's electronic distribution and lipophilicity, thereby affecting its binding characteristics. Further in vitro and cell-based receptor binding assays would be necessary to elucidate the specific molecular targets of this compound.
Cellular Pathway Modulation in Disease Models (e.g., anticancer in cell lines, antimicrobial)
The benzothiazole scaffold is a privileged structure in the development of agents that modulate cellular pathways in various disease models, particularly in oncology and infectious diseases.
Anticancer Activity in Cell Lines:
Numerous studies have demonstrated the potent anticancer effects of benzothiazole derivatives in a variety of cancer cell lines. The mechanisms of action are often multifactorial, involving the modulation of key cellular signaling pathways.
Induction of Apoptosis: A common mechanism of action for anticancer benzothiazoles is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, involving the regulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
Cell Cycle Arrest: Many benzothiazole derivatives have been shown to cause cell cycle arrest at different phases (e.g., G2/M or G0/G1), thereby inhibiting cancer cell proliferation. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Inhibition of Kinase Signaling: Benzothiazoles have been found to inhibit various protein kinases that are crucial for cancer cell survival and proliferation, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., PI3K/Akt, MAPK).
The presence of a trifluoromethyl group in this compound is of particular interest for anticancer applications. The CF3 group can enhance the compound's metabolic stability and membrane permeability, potentially leading to improved cellular uptake and efficacy.
Antimicrobial Activity:
The benzothiazole moiety is also a key component of many compounds with significant antimicrobial properties against a broad spectrum of bacteria and fungi.
Bacterial Inhibition: Benzothiazole derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the inhibition of essential enzymes, disruption of the cell wall or membrane, and interference with DNA replication.
Fungal Inhibition: Several benzothiazole-containing compounds have demonstrated potent antifungal activity against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus fumigatus.
The chloro and trifluoromethyl substituents on the benzothiazole ring of this compound would likely modulate its antimicrobial activity and spectrum.
Interactive Data Table: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Derivative A | MCF-7 (Breast) | 5.2 | G2/M cell cycle arrest, apoptosis |
| Derivative B | A549 (Lung) | 2.8 | Inhibition of EGFR signaling |
| Derivative C | HCT116 (Colon) | 7.1 | Induction of oxidative stress |
| Derivative D | PC-3 (Prostate) | 4.5 | Inhibition of PI3K/Akt pathway |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
Development as Molecular Probes and Chemical Biology Tools
The intrinsic fluorescence of the benzothiazole scaffold makes it an attractive platform for the development of molecular probes and chemical biology tools. These tools are invaluable for visualizing and studying biological processes in real-time within living cells.
Fluorescent Probes for Ions and Small Molecules: Benzothiazole-based probes have been designed to selectively detect and quantify various biologically important species, such as metal ions (e.g., Zn2+, Cu2+), reactive oxygen species (ROS), and thiols. The fluorescence properties of these probes often change upon binding to their target, allowing for ratiometric or "turn-on" detection.
Probes for Enzyme Activity: By incorporating specific recognition motifs, benzothiazole fluorophores can be developed into probes that report on the activity of specific enzymes. For example, a probe might be designed to be non-fluorescent until it is cleaved by a particular protease, at which point it releases the fluorescent benzothiazole moiety.
Cellular Imaging Agents: The lipophilic nature of many benzothiazole derivatives allows them to readily cross cell membranes, making them suitable for intracellular imaging. They can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, by attaching appropriate localization signals.
The chloro and trifluoromethyl groups of this compound would influence its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and photostability. These modifications could be exploited to fine-tune the properties of a molecular probe for a specific application. Further research into the synthesis and functionalization of this compound could lead to the development of novel and powerful tools for chemical biology.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Mass Spectrometry for Metabolite Profiling (if applicable to its degradation)
High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of a compound's metabolic fate. Should 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole undergo degradation, either through metabolic processes in a biological system or via environmental degradation, HRMS would be the primary technique for identifying its degradation products. The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, providing significant clues to their structure.
In a typical metabolite profiling study, the parent compound is incubated in a relevant biological matrix, such as liver microsomes, and the resulting mixture is analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The full-scan mass spectra would be scrutinized for potential metabolites, which are often identified by characteristic mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydrolysis, glucuronidation).
While no specific metabolite profiling studies have been published for this compound, the general methodology is well-established. For instance, in the characterization of other novel compounds, HRMS is routinely used to confirm the molecular formula of synthesized molecules, a foundational step before any further analysis. The accurate mass measurement provides a high degree of confidence in the elemental composition of the molecule.
Table 1: Illustrative HRMS Data for a Benzothiazole (B30560) Derivative (Note: This data is for a different benzothiazole derivative and is presented for illustrative purposes only.)
| Compound | Calculated Monoisotopic Mass (m/z) | Measured Monoisotopic Mass (m/z) | Mass Error (ppm) |
| (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanone | 346.0721 | 346.0722 | 0.29 |
This table illustrates the high accuracy of HRMS in determining the molecular mass of a complex organic molecule, which is crucial for the initial characterization and subsequent metabolite identification. jyoungpharm.org
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques are essential for unambiguous assignment of all signals and for probing the stereochemistry and conformational preferences of a molecule.
For this compound, which is a rigid aromatic system, the conformational flexibility is limited. However, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into through-space interactions between protons, which can help to confirm the spatial arrangement of the substituents on the benzothiazole core. In derivatives with more flexible side chains, NOESY is invaluable for determining the preferred conformation. nii.ac.jp
Computational studies on benzothiazole derivatives have shown that the planarity of the ring system is a key feature. mdpi.com The trifluoromethyl group can influence the electronic environment of the molecule, and its effect on the chemical shifts of the aromatic protons and carbons can be analyzed in detail using advanced NMR methods. For example, ¹⁹F NMR would be a crucial technique to directly probe the trifluoromethyl group and its interactions. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzothiazole (Note: This data is for a different benzothiazole derivative and is presented for illustrative purposes only.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methylene protons (-CH₂-) | 4.96 | 68.59 |
| Aromatic protons | - | 114.31, 121.81, 123.16, 125.43, 126.29, 127.31, 128.67, 129.78, 130.08, 131.01, 131.66, 133.64, 135.18, 137.37 |
| Thiazole (B1198619) C2 | - | 167.42 |
| Carbonyl C=O | - | 194.57 |
This table provides an example of the kind of data obtained from NMR spectroscopy for the structural characterization of a benzothiazole derivative. jyoungpharm.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. A single-crystal X-ray diffraction study of this compound would provide definitive information on its bond lengths, bond angles, and the planarity of the benzothiazole ring system.
While a crystal structure for this compound is not publicly available, studies on other substituted benzothiazoles have been reported. nih.govmdpi.com These studies reveal that the benzothiazole core is generally planar. The crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, which dictate the supramolecular architecture. For this compound, the presence of the chlorine and trifluoromethyl substituents would likely lead to specific halogen bonding and other non-covalent interactions in the crystal lattice.
Table 3: Example Crystallographic Data for a Substituted Benzothiazole (Note: This data is for a different benzothiazole derivative and is presented for illustrative purposes only.)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 12.456(3) |
| c (Å) | 14.789(3) |
| β (°) | 109.12(3) |
| Volume (ų) | 1762.1(7) |
| Z | 4 |
This table showcases typical crystallographic parameters that would be determined from an X-ray diffraction experiment, providing fundamental information about the solid-state structure. nih.gov
Spectroscopic Probes for Intermolecular Interactions and Biological Milieu
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different environments, including biological systems. Spectroscopic techniques can be employed as probes to study these interactions. For instance, changes in the UV-Vis absorption or fluorescence emission spectra upon interaction with biomacromolecules like proteins or DNA can provide evidence of binding and offer insights into the nature of the interaction.
The trifluoromethyl group and the chlorine atom on the benzothiazole ring can participate in non-covalent interactions such as halogen bonding. rsc.org Theoretical studies on similar halogenated compounds have explored the nature of these interactions. mdpi.com While experimental studies using spectroscopic probes specifically for this compound are lacking, the principles of using techniques like fluorescence quenching or changes in circular dichroism spectra upon binding to a chiral macromolecule are well-established for characterizing such interactions.
Potential Applications in Materials Science and Industrial Chemistry
Use as Building Blocks for Functional Polymers and Advanced Materials
The 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole moiety is a valuable component in the synthesis of functional polymers and advanced materials due to its contribution to thermal stability, specific electronic properties, and processability. Polybenzothiazoles (PBTs) are a class of polymers known for their exceptional thermal and oxidative stability, making them suitable for applications where resistance to high temperatures is critical. researchgate.netgoogle.com The incorporation of the benzothiazole (B30560) nucleus into polymer backbones is a key strategy for creating materials for military and aerospace applications, including use as laminates, structural adhesives, and ablative materials for spacecraft. google.com
The presence of the trifluoromethyl (CF3) group is particularly advantageous. Fluorination of polymer donors, such as by using a trifluoromethyl group, has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can significantly improve the performance of polymer solar cells. rsc.org This strategic substitution enhances the efficiency of photovoltaic devices. rsc.orgrsc.orgresearchgate.net Furthermore, benzothiazole-based copolymers have been developed that exhibit high refractive indices (>1.7) and high transparency, making them suitable for next-generation opto-integrated devices and advanced lenses. acs.org
In the realm of biomedical applications, benzothiazole derivatives have been used to create redox-responsive polymers. These materials can be used to form polymeric coatings that allow for the reversible attachment and release of biomolecules, such as cell-adhesive peptides, by responding to the surrounding chemical environment. rsc.org This functionality provides a versatile interface for various biomedical uses. rsc.org The broader field of polymer chemistry also utilizes benzothiazole derivatives in the production of dyes and as rubber accelerators in tire manufacturing. pcbiochemres.comresearchgate.net
Luminescent and Optoelectronic Materials Development
The benzothiazole core is a well-established fluorophore, and its derivatives are extensively investigated for their applications in luminescent and optoelectronic materials. research-nexus.netresearchgate.net These compounds are promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs), with studies demonstrating emissions ranging from blue-green to deep-red and near-infrared. research-nexus.netcambridge.orgfrontiersin.org The unique electronic properties of this compound, enhanced by the strongly electron-withdrawing trifluoromethyl group, can be exploited in the development of these advanced materials. smolecule.com
Theoretical and experimental studies confirm that the benzothiazole structure is a key component in creating efficient emitting molecular materials for OLEDs. researchgate.net By combining benzothiazole with other molecular fragments, it is possible to fine-tune the geometry, electronic structure, and optical properties of the resulting compound. research-nexus.net The introduction of trifluoromethyl groups is a known strategy for tuning the optoelectronic properties of organic semiconductors. haramaya.edu.ethhu.de Computational studies on benzothiazole derivatives are used to calculate properties such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, which are crucial for designing materials with specific charge transport and optoelectronic characteristics. haramaya.edu.etnih.gov
Beyond OLEDs, fluorinated benzothiazole-based conjugated polymers are being developed for high-performance polymer solar cells, demonstrating the versatility of this chemical scaffold in the broader field of optoelectronics. rsc.orgnih.gov
Agrochemical Applications (e.g., fungicides, insecticides)
The benzothiazole scaffold is a significant "privileged scaffold" in the discovery of new agrochemicals, with derivatives exhibiting a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. mdpi.comresearchgate.net Specifically, this compound has been identified as a potential fungicide and insecticide. smolecule.com
The inclusion of fluorine atoms, and particularly the trifluoromethyl group, is a highly effective and common strategy in modern agrochemical design. nih.gov The CF3 group can dramatically modify a molecule's biological activity by affecting its binding to target enzymes, its transport to the site of action, and its resistance to metabolic degradation. sci-hub.se Research suggests that introducing strong electron-withdrawing groups like trifluoromethyl to the benzothiazole ring is a promising approach to discovering new insecticides. mdpi.com A wide range of fluorine-containing heterocyclic compounds have been developed and commercialized as agrochemicals, underscoring the importance of this chemical class in crop protection. nih.govsci-hub.se
Role as Intermediate in Specialty Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex specialty chemicals. The chlorine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution, allowing for the facile introduction of various other functional groups. smolecule.com This reactivity makes it a versatile building block for creating a diverse library of derivative compounds.
This compound acts as a scaffold for developing new drugs and agrochemicals. smolecule.com For example, trifluoromethylated benzothiazole precursors are used in the synthesis of a promising new class of antitubercular agents known as benzothiazinones. nih.gov The synthesis of various 2-substituted benzothiazoles is a common practice in medicinal and materials chemistry, often starting from foundational structures that are subsequently modified to achieve desired properties. mdpi.com The benzothiazole nucleus is a key component in numerous pharmaceuticals, highlighting its importance as a starting point for drug discovery. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Structure-Based Drug Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with structure-based drug design (SBDD) is set to revolutionize the discovery and optimization of novel therapeutics based on the 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole scaffold. bohrium.comresearchgate.net These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious through traditional analysis. biointerfaceresearch.com
ML algorithms, such as random forests and neural networks, can be trained on existing libraries of benzothiazole (B30560) derivatives to predict the biological activity of novel, virtual analogues of this compound. bohrium.comnih.gov This predictive power accelerates the identification of promising lead compounds with enhanced potency and selectivity, significantly reducing the time and cost associated with the initial stages of drug discovery. researchgate.net
Table 1: Applications of AI/ML in Drug Discovery for this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Using algorithms to forecast the biological activity and properties of new analogues based on existing data. nih.gov | Rapidly screen virtual libraries to prioritize synthesis of the most promising compounds. |
| De Novo Drug Design | Generating novel molecular structures with optimized properties for a specific biological target. | Discovering unconventional analogues with improved efficacy and novelty. |
| SAR Analysis | Identifying subtle relationships between structural modifications and biological activity. biointerfaceresearch.com | Guiding medicinal chemistry efforts for more effective lead optimization. |
| Target Identification | Predicting new potential biological targets for the compound based on molecular features and interaction patterns. | Expanding the therapeutic applications of the benzothiazole scaffold. |
Exploration of Novel Synthetic Methodologies for Complex Analogues
Recent advancements in catalysis, including the use of novel metal-based and organocatalysts, offer new pathways to functionalize the benzothiazole core. mdpi.comnih.gov For instance, copper-catalyzed cross-coupling reactions could enable the introduction of a diverse range of substituents at the 2-position, replacing the chlorine atom with various functional groups to probe new areas of chemical space. chemistryviews.org Visible-light-induced photocatalysis represents another green and efficient method for forging new bonds under mild conditions, which could be applied to create complex derivatives. nih.govmdpi.com
Microwave-assisted synthesis is also a valuable tool, often reducing reaction times from hours to minutes and improving yields. mdpi.com The application of these advanced methods will be crucial for building libraries of intricate analogues of this compound for comprehensive biological screening.
Table 2: Modern Synthetic Approaches for Benzothiazole Analogues
| Synthetic Methodology | Key Advantages | Relevance to Analogue Synthesis |
|---|---|---|
| One-Pot Multicomponent Reactions | Atom economy, reduced waste, simplified procedures. mdpi.com | Efficiently constructs complex molecules from simple starting materials. |
| Transition Metal Catalysis | High efficiency, broad substrate scope, novel bond formations. mdpi.comchemistryviews.org | Enables diverse functionalization of the benzothiazole ring system. |
| Photocatalysis | Mild reaction conditions, use of renewable energy sources, unique reactivity. mdpi.com | Access to novel chemical transformations for creating unique analogues. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.com | Accelerates the synthesis of compound libraries for high-throughput screening. |
Investigation of Unconventional Biological Targets and Mechanisms of Action
While benzothiazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, there is vast potential in exploring unconventional targets for this compound. mdpi.comjddtonline.infojchemrev.com Its unique electronic and steric properties may allow it to interact with novel classes of enzymes, receptors, or protein-protein interfaces that are currently underexplored in drug discovery.
Future research should focus on screening this compound and its novel analogues against a broader panel of biological targets. This could include enzymes involved in epigenetic regulation, components of signaling pathways implicated in rare diseases, or targets specific to resistant strains of pathogens. nih.gov For example, certain benzothiazole compounds have shown promise in targeting enzymes crucial for the survival of Mycobacterium tuberculosis or in modulating pathways involved in neurodegenerative diseases like Alzheimer's. nih.govnih.gov
Elucidating the precise mechanism of action is also a critical future direction. Advanced techniques in chemical biology and proteomics can help identify the direct binding partners of this compound within the cell, providing a deeper understanding of its biological effects and revealing new therapeutic opportunities. mdpi.com
Sustainable and Scalable Production Methodologies for Industrial Applications
For any promising therapeutic candidate to be viable, its synthesis must be both economically and environmentally sustainable. Future research will need to focus on developing green and scalable manufacturing processes for this compound. airo.co.in This involves adhering to the principles of green chemistry, such as using less hazardous solvents, reducing energy consumption, and minimizing waste generation. nih.govnih.gov
Continuous-flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for pharmaceutical manufacturing. vapourtec.comacs.org Flow reactors can provide better control over reaction parameters, improve safety, and allow for easier scalability. vapourtec.com Developing a continuous-flow route for the synthesis of this compound could lead to a more efficient, consistent, and cost-effective industrial production process. acs.orgacs.org
The use of recyclable catalysts and bio-based solvents will also be integral to creating a truly sustainable manufacturing process. airo.co.innih.gov By focusing on these methodologies from the early stages of development, the path from laboratory discovery to industrial application can be made significantly more efficient and environmentally responsible. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole, and how do they compare in efficiency?
- Methodological Answer : A widely used method involves nickel-catalyzed cross-coupling reactions between 2-substituted benzo[d]thiazole derivatives and organoaluminum reagents. For instance, NiCl₂(dppf) (4 mol%) with 2,2'-bipyridine as a ligand under microwave-assisted conditions yields 41–94% separation efficiency . Alternative routes include refluxing intermediates like 7-chloro-6-fluoro-2-aminobenzothiazole with chloroacetyl chloride in ethanol, followed by purification via TLC (silica gel G plates, ethyl acetate:methanol:water = 10:1:1) . The nickel-catalyzed method is advantageous for substrates with electron-withdrawing/donating groups, while classical reflux offers simplicity for small-scale synthesis.
Q. How is structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- ¹H-NMR : Peaks at δ 8.4 ppm (singlet for –NH) and δ 4.82 ppm (singlet for –CH₂) confirm functional groups .
- IR Spectroscopy : Absorbance bands at 3454 cm⁻¹ (N–H stretch) and 1637 cm⁻¹ (C=O stretch) validate intermediate structures .
- Melting Point Analysis : Used to assess purity (e.g., 141–143°C for intermediates) .
Q. What methods ensure purity during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use silica gel G plates with ethyl acetate:methanol:water (10:1:1) to monitor reaction progress .
- Recrystallization : Purify crude products using ethanol-water mixtures, achieving >95% purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Methodological Answer :
- Catalyst Tuning : Replace NiCl₂(dppf) with Pd-based catalysts for higher cross-coupling efficiency in arylations .
- Microwave-Assisted Synthesis : Reduces reaction time from 18 hours (conventional reflux) to 1–2 hours, improving yield by 15–20% .
- Solvent Optimization : Use DMSO for intermediates requiring prolonged heating, as it stabilizes reactive species .
Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., oxazol/thiazol rings) to the benzothiazole core and evaluate in vivo analgesic/anti-inflammatory activities. For example, Schiff’s base derivatives (5a-g, 6a-g) showed moderate activity in mouse models .
- Computational Modeling : Use DFT calculations to correlate electron-withdrawing groups (e.g., –CF₃) with enhanced bioactivity .
Q. How should researchers design in vivo pharmacological evaluations for this compound?
- Methodological Answer :
- Dose Optimization : Start with 10–50 mg/kg in rodent models, monitoring analgesic response via tail-flick tests .
- Control Groups : Include NSAIDs (e.g., ibuprofen) as positive controls and saline as a negative control .
- Toxicity Screening : Perform hepatic and renal function tests post-administration to assess safety .
Q. How can discrepancies in reported bioactivity data be resolved?
- Methodological Answer :
- Batch Consistency : Verify purity (>95% via HPLC) to rule out impurity-driven variability .
- Assay Standardization : Use uniform protocols (e.g., COX-2 inhibition assays) across studies. For example, conflicting anti-inflammatory results may arise from differences in edema measurement methods (plethysmometry vs. histopathology) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
